双硫咪唑

描述

Synthesis Analysis

The synthesis of bismerthiazol and related compounds often involves the construction of complex molecular frameworks. For example, the versatile template 4-Bis(methylthio)methylene-2-phenyloxazol-5-one facilitates the synthesis of various 2-phenyl-3,4-substituted oxazoles, indicating the potential for creating bismerthiazol-related molecules through nucleophilic ring-opening reactions followed by cyclization processes (Misra & Ila, 2010).

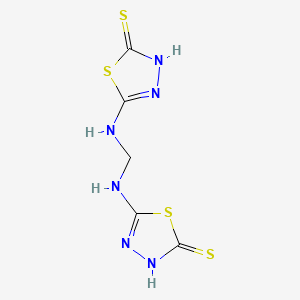

Molecular Structure Analysis

Understanding bismerthiazol's molecular structure is key to grasping its function and reactivity. While specific studies on bismerthiazol's structure are scarce in the provided literature, analogous compounds have been extensively studied. For instance, the heterocyclic diradical benzo-1,2:4,5-bis(1,3,2-dithiazolyl) provides insights into the structural aspects of bismerthiazol-like molecules, including their electronic, molecular, and solid-state structures, which are fundamental to their reactivity and properties (Barclay et al., 1997).

Chemical Reactions and Properties

Bismerthiazol undergoes photodegradation, leading to the formation of various photoproducts with enhanced inhibitory activities against Xanthomonas oryzae pv. oryzae. This process illustrates bismerthiazol's chemical reactivity under light exposure and its potential environmental transformation (Liang et al., 2016).

Physical Properties Analysis

The physical properties of bismerthiazol, such as solubility, stability, and molecular interactions, are essential for its formulation and application. While specific data on bismerthiazol's physical properties were not highlighted, the synthesis and characterization of related compounds provide a foundation for understanding the factors that influence bismerthiazol's behavior in various environments and formulations.

Chemical Properties Analysis

The chemical properties of bismerthiazol, including its reactivity, degradation pathways, and interactions with biological targets, are central to its efficacy as a bactericide. The photochemical degradation study of bismerthiazol not only sheds light on its stability under sunlight but also on the structural characteristics of its degradation products and their biological activity (Liang et al., 2016).

科学研究应用

光降解和抑制活性

在中国常用于水稻细菌性叶枯病的双硫咪唑在光解过程中产生光降解产物,对水稻黄单胞菌(Xoo)具有增强的抑制活性。光降解过程增强了双硫咪唑的有效性,其中巯基在其对Xoo的抑制作用中起着至关重要的作用(Liang et al., 2016)。

使用零价铁进行水处理

使用微观零价铁研究了从水中去除双硫咪唑的方法。这种方法对处理受双硫咪唑污染的水具有有效性,突显了其在水和废水处理中的潜力。去除过程涉及Fe-S键的形成,表明表面络合是主要机制(Shen et al., 2015)。

对青春期甲状腺功能的影响

在对青春期雌性大鼠的研究中,双硫咪唑暴露导致甲状腺功能发生显著变化,包括血清三碘甲状腺原氨酸和甲状腺素浓度降低,促甲状腺激素浓度增加。这表明双硫咪唑在发育阶段可能是一种甲状腺干扰物(Zhang, Wang, & Zhu, 2009)。

与蒙脱石胶体的共运输

研究了双硫咪唑在饱和砂质多孔介质中的运输行为,包括单独存在和与蒙脱石胶体共存的情况。该研究为双硫咪唑在环境中的命运以及其与地下环境中天然胶体的相互作用提供了见解(Shen et al., 2015)。

在农产品中的检测

已开发了一种利用蛋白质包覆金纳米团簇的荧光猝灭方法,用于快速检测卷心菜中的双硫咪唑。该方法表现出高选择性和高效性,表明其在监测食品中双硫咪唑残留方面具有潜力(Cheng et al., 2018)。

诱导植物防御

发现双硫咪唑能够诱导水稻对草食动物的防御。施用双硫咪唑导致防御化合物的生物合成,并改变水稻植物的挥发物质组成,增强对多种昆虫害虫的抵抗力。这突显了其在植物保护中作为化学诱导剂的作用(Zhou et al., 2018)。

抑制细菌毒力

双硫咪唑通过抑制组氨酸利用途径和群体感应来降低水稻细菌性叶枯病的毒力。这一发现提供了双硫咪唑如何控制细菌性水稻叶枯病的机制理解,并提出了一种管理植物疾病的新方法(Liang et al., 2018)。

属性

IUPAC Name |

5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNWORHVUOZYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC1=NNC(=S)S1)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229615 | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismerthiazol | |

CAS RN |

79319-85-0 | |

| Record name | Bismerthiazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79319-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chuan HUA 018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079319850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

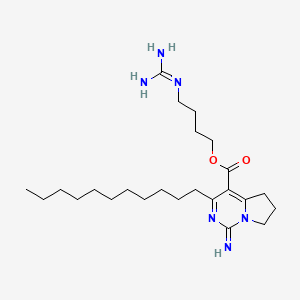

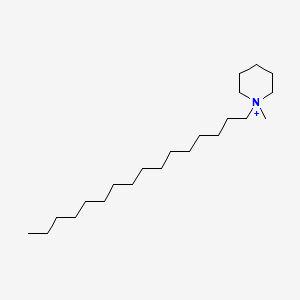

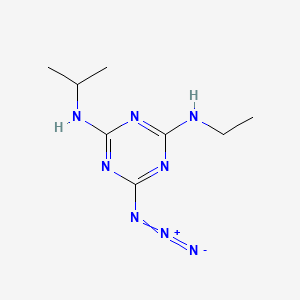

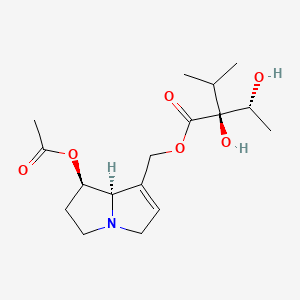

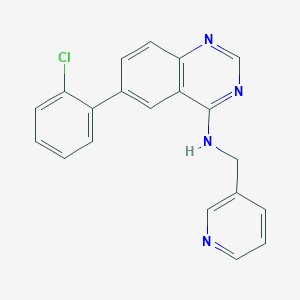

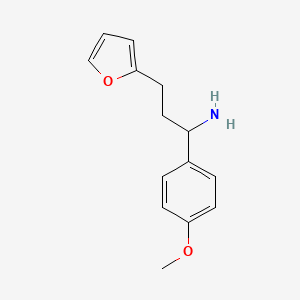

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-4-[5-methyl-3-(2-oxolanylmethylamino)-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1226773.png)

![3-[(3,5-Dibromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-2-methylbenzoic acid](/img/structure/B1226780.png)

![4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1226783.png)

![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)

![3-(Benzenesulfonyl)-1-cyclopropyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1226789.png)